rac-1,2-Diaminodiamantane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

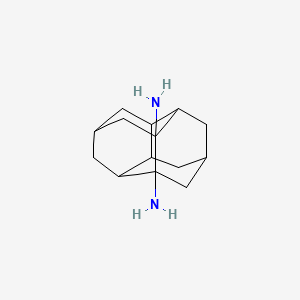

rac-1,2-Diaminodiamantane: is a chiral, diamondoid-based compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique diamond-like structure, which imparts exceptional stability and lipophilicity. The presence of two amino groups at the 1 and 2 positions of the diamantane framework makes it a valuable ligand in coordination chemistry, particularly in the synthesis of platinum-based antineoplastic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-1,2-diaminodiamantane typically involves the functionalization of diamantane. One common method includes the nitration of diamantane followed by reduction to yield the desired diamine. The nitration is usually carried out using nitric acid in the presence of sulfuric acid, while the reduction step can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: rac-1,2-Diaminodiamantane undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino groups can participate in substitution reactions, forming derivatives like amides and ureas.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Acyl chlorides or isocyanates in the presence of a base.

Major Products:

Oxidation: Nitro-diamantane derivatives.

Reduction: Diamine derivatives.

Substitution: Amide and urea derivatives.

Scientific Research Applications

rac-1,2-Diaminodiamantane has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

Biology: Investigated for its potential as a pharmacophore in drug design.

Medicine: Employed in the development of platinum-based antineoplastic agents for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of rac-1,2-diaminodiamantane, particularly in its role as a ligand in platinum-based antineoplastic agents, involves the formation of stable complexes with platinum. These complexes can bind to nucleotides such as guanosine monophosphate and deoxyguanosine monophosphate, leading to the formation of DNA cross-links. These cross-links inhibit DNA replication and transcription, ultimately resulting in cell death .

Comparison with Similar Compounds

- 1,6-Diaminodiamantane

- 4,9-Diaminodiamantane

- 1,2-Diaminocyclohexane

Comparison: rac-1,2-Diaminodiamantane is unique due to its diamondoid structure, which imparts greater stability and lipophilicity compared to other similar compounds. This structural uniqueness enhances its efficacy as a ligand in coordination chemistry and its potential as a pharmacophore in drug design .

Biological Activity

Introduction

Rac-1,2-Diaminodiamantane (DAD) is a synthetic compound derived from the diamondoid structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DAD, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DAD is characterized by its unique diamondoid framework, which contributes to its stability and biological activity. The compound exists in two enantiomeric forms: (R,R)-DAD and (S,S)-DAD. Research indicates that these enantiomers exhibit different biological activities, particularly in cancer treatment.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 194.29 g/mol |

| Melting Point | 150-152 °C |

| Solubility | Soluble in DMSO and DMF |

Antiproliferative Activity

DAD has been studied for its antiproliferative effects against various cancer cell lines. Notably, the (R,R)-enantiomer has shown increased efficacy compared to cisplatin, a widely used chemotherapeutic agent.

Case Study: Antiproliferative Effects on Cancer Cell Lines

In a study evaluating the cytotoxicity of (R,R)-DAD and (S,S)-DAD against ovarian cancer cell lines A2780 and A2780cis, the following results were observed:

- (R,R)-DAD exhibited a lower IC50 value than cisplatin, indicating higher cytotoxicity.

- (S,S)-DAD demonstrated similar or lower activity compared to cisplatin.

Table 2: Cytotoxicity Data for DAD Enantiomers

| Compound | IC50 (µM) A2780 | IC50 (µM) A2780cis |

|---|---|---|

| (R,R)-DAD | 5.4 | 6.1 |

| (S,S)-DAD | 12.3 | 15.7 |

| Cisplatin | 10.5 | 12.0 |

Mechanism of Action

The mechanism by which DAD exerts its antiproliferative effects appears to involve DNA interaction and subsequent apoptosis induction in cancer cells. Studies have shown that DAD complexes with nucleotides such as guanosine monophosphate (GMP) and deoxyguanosine monophosphate (dGMP), leading to DNA cross-linking.

Mechanistic Insights

- DNA Binding : Both enantiomers of DAD bind to nucleotides at comparable rates to cisplatin, despite their increased steric demand.

- Apoptosis Induction : Treatment with (R,R)-DAD results in significant apoptosis in cancer cells, as evidenced by increased caspase activity.

Research Findings

Recent studies have highlighted the potential of DAD as a viable pharmacophore in anticancer therapy:

- Comparative Studies : Research comparing DAD with other platinum-based drugs has shown that it could potentially overcome some resistance mechanisms associated with traditional chemotherapeutics.

- In Vivo Studies : Preliminary animal studies suggest that DAD may exhibit favorable pharmacokinetics and reduced systemic toxicity compared to existing treatments.

Table 3: Summary of Research Findings on DAD

| Study Focus | Findings |

|---|---|

| Antiproliferative Activity | Higher efficacy than cisplatin in vitro |

| DNA Interaction | Similar binding rates with nucleotides |

| Apoptosis | Induction of apoptosis via caspase activation |

The biological activity of this compound shows promising potential as an anticancer agent due to its unique structural properties and mechanism of action. Further research is warranted to fully elucidate its therapeutic applications and optimize its use in clinical settings.

Future studies should focus on:

- Long-term Toxicity Studies : To assess safety profiles over extended periods.

- Combination Therapies : Evaluating the synergistic effects when used alongside other chemotherapeutic agents.

- Mechanistic Pathways : Detailed exploration of the signaling pathways involved in DAD-induced apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for rac-1,2-Diaminodiamantane, and how can its purity be validated?

- Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of the corresponding diamantane dinitrile precursor under high-pressure H₂ (5–10 atm) using palladium-on-carbon (Pd/C) or Raney nickel catalysts. Post-synthesis, purification involves recrystallization in ethanol/water mixtures. Purity validation requires a combination of techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity and detect residual solvents.

- X-ray diffraction (XRD) for crystalline phase identification .

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .

Q. What are the critical physicochemical properties of rac-1,2-Diaminodiamantane relevant to experimental handling?

- Methodological Answer : Key properties include:

- Solubility : Limited in polar solvents (e.g., water) but soluble in DMSO or dichloromethane.

- Stability : Hygroscopic in nature; store under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Thermal decomposition : Observed at >250°C via thermogravimetric analysis (TGA).

- Basicity : pKa values (~9.5 for NH₂ groups) determined by potentiometric titration .

Advanced Research Questions

Q. How can enantiomeric resolution of rac-1,2-Diaminodiamantane be achieved for chiral catalysis studies?

- Methodological Answer : Enantioselective separation involves:

- Chiral stationary-phase HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases.

- Kinetic resolution using enantioselective enzymes (e.g., lipases) in biphasic systems (water/organic solvent).

- Circular dichroism (CD) spectroscopy to confirm enantiopurity post-separation. Comparative studies with (1R,2R)-cyclohexane-1,2-diamine derivatives highlight steric hindrance challenges in diamantane systems .

Q. What experimental design strategies optimize reaction conditions for rac-1,2-Diaminodiamantane in asymmetric catalysis?

- Methodological Answer : Use factorial design to screen variables (temperature, catalyst loading, solvent polarity):

- Full factorial design : 2³ matrix (8 experiments) to identify main effects and interactions.

- Response surface methodology (RSM) for non-linear optimization of yield/enantiomeric excess (ee).

- Orthogonal arrays (Taguchi method) reduce experimental runs while maximizing data robustness. Computational modeling (DFT) aids in predicting transition states for mechanistic validation .

Q. How should researchers address contradictions in reported catalytic efficiencies of rac-1,2-Diaminodiamantane derivatives?

- Methodological Answer : Discrepancies often arise from:

- Reaction parameter variability : Standardize protocols (e.g., solvent purity, stirring rate).

- Characterization inconsistencies : Cross-validate using multiple techniques (e.g., GC-MS for product distribution, ICP-OES for catalyst leaching).

- Statistical meta-analysis : Pool data from heterogeneous studies to identify confounding variables (e.g., atmospheric moisture ingress) .

Q. Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing structure-activity relationships (SAR) in rac-1,2-Diaminodiamantane derivatives?

- Methodological Answer :

- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with catalytic turnover.

- Principal component analysis (PCA) to reduce dimensionality in large SAR datasets.

- Bayesian inference for uncertainty quantification in predictive models. Raw data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) with metadata tagging .

Q. How can computational tools enhance mechanistic studies of rac-1,2-Diaminodiamantane in host-guest chemistry?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate guest binding kinetics in diamantane cavities.

- Density functional theory (DFT) : Calculate binding energies and transition states (e.g., Gaussian09 with B3LYP/6-31G* basis set).

- Machine learning (ML) : Train models on existing host-guest datasets to predict new interactions .

Q. Safety and Compliance

Q. What safety protocols are critical for handling rac-1,2-Diaminodiamantane in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions due to amine volatility.

- Waste disposal : Neutralize acidic/basic residues before aqueous disposal. Document all procedures per institutional Chemical Hygiene Plans .

Properties

IUPAC Name |

pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c15-13-5-7-1-9-10-2-8(4-11(9)13)6-14(13,16)12(10)3-7/h7-12H,1-6,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBBDKCJTHNOIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3C4C1C5CC(C4)CC3(C5(C2)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.